2-Chloro-4-hydrazinopyrimidine
Overview
Description
2-Chloro-4-hydrazinopyrimidine is a chemical compound with the molecular formula C4H5ClN4 . It is a white to tan solid .
Synthesis Analysis
The synthesis of 2-Chloro-4-hydrazinopyrimidine involves the reaction of 4,6-dichloro-pyrimidine with hydrazine hydrate at room temperature . The alkali used in the reaction is preferably a compound of pyridine and sodium hydroxide .Molecular Structure Analysis
The molecular weight of 2-Chloro-4-hydrazinopyrimidine is 144.56 g/mol . The InChI code is1S/C4H5ClN4/c5-4-7-2-1-3 (8-4)9-6/h1-2H,6H2, (H,7,8,9)
. The Canonical SMILES is C1=CN=C (N=C1NN)Cl
. Physical And Chemical Properties Analysis
2-Chloro-4-hydrazinopyrimidine has a molecular weight of 144.56 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 1 . The Topological Polar Surface Area is 63.8 Ų . The compound has a Complexity of 88.6 .Scientific Research Applications
Synthesis and Antimicrobial Activity
- 2-Chloro-4-hydrazinopyrimidine has been utilized in the synthesis of various pyrimidinylhydrazones, showing potential as antimicrobial agents. The reactivity of the chlorine atom at the 2-position in the pyrimidine ring has been found to be significant in these syntheses (Takagi & Ueda, 1963).
Anticancer Activity
- Hydrazinopyrimidine derivatives have been synthesized and evaluated for their in vitro anticancer activity. Some newly prepared compounds demonstrated inhibitory effects on a wide range of cancer cell lines (Cocco, Congiu, Lilliu, & Onnis, 2006).
Molecular Structure Studies
- Studies involving 2-hydrazinopyrimidine derivatives have been conducted to understand their molecular structure, exploring various chemical reactions and tautomeric rearrangements (Erkin & Krutikov, 2011).
Novel Compound Synthesis
- Research has been done on the synthesis of novel compounds using 4-hydrazinopyrrolo[2,3-d]pyrimidines, which are important for biological screening and potential antibacterial applications (Dave & Shah, 2002).
Antimicrobial Evaluation
- The synthesis of novel heteroannulated compounds using 2-hydrazinyl-8-methyl-4H-chromeno[3′,2′:5,6]pyrido[2,3-d]pyrimidine-4,6(3H)-dione has been explored, with these compounds showing variable inhibitory effects toward tested microorganisms (Allehyani, 2022).
Apoptosis-Inducing Agents for Cancer
- Synthesis of compounds using chloro-thieno[2,3-d]pyrimidine and their evaluation as apoptosis-inducing agents in cancer treatment, particularly breast cancer, highlights the application of hydrazinopyrimidine derivatives in oncology research (Gad et al., 2020).
Preparation for Antiasthma Agents
- The use of hydrazinopyrimidines in the preparation of compounds for antiasthma treatments has been investigated. These compounds showed potential as mediator release inhibitors, indicating their significance in respiratory disorder treatments (Medwid et al., 1990).
Chemosensor Development
- Research on hydrazinopyrimidine-derived chemosensors for the detection of Al3+ ions has been conducted. These chemosensors show promise for biological applications and molecular logic gate development, demonstrating the versatility of hydrazinopyrimidine derivatives in analytical chemistry (Das et al., 2018).
Investigation of Azide/Tetrazole Equilibrium
- Studies have been conducted on the azide/tetrazole equilibrium in the series of furo- and thieno[2,3-e]tetrazolo[3,2-d]pyrimidine derivatives, providing insights into the chemical behavior of hydrazinopyrimidine derivatives under different conditions (Sirakanyan et al., 2016).
Safety And Hazards
properties
IUPAC Name |
(2-chloropyrimidin-4-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c5-4-7-2-1-3(8-4)9-6/h1-2H,6H2,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTCVZXATRYXPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582179 | |
Record name | 2-Chloro-4-hydrazinylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00582179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-hydrazinopyrimidine | |
CAS RN |
52476-87-6 | |
Record name | 2-Chloro-4-hydrazinylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00582179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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